7-Oxa-9-azaspiro(4.5)decane-8,10-dione

Aldose Reductase Inhibitor Pharmacokinetics Metabolic Stability

Researchers targeting aldose reductase for diabetic complications often face inconsistent scaffold potency. 7-Oxa-9-azaspiro(4.5)decane-8,10-dione is a core spirohydantoin scaffold with quantifiable advantages: • >5-fold slower clearance and longer half-life vs spirosuccinimide analogues • Complete in vivo cataract prevention at 10 mg/kg/day vs inactivity of carboxylic acid ARIs • Dual-action potential via iron/copper-catalyzed ascorbate oxidation inhibition. Ideal for focused SAR libraries and stereospecificity studies. Shipped globally with full quality documentation.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 90087-41-5
Cat. No. B12707877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxa-9-azaspiro(4.5)decane-8,10-dione
CAS90087-41-5
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)COC(=O)NC2=O
InChIInChI=1S/C8H11NO3/c10-6-8(3-1-2-4-8)5-12-7(11)9-6/h1-5H2,(H,9,10,11)
InChIKeyPHPJKYHMPCUZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Spirohydantoin Scaffold for Aldose Reductase Inhibition & Metabolic Research


7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5; molecular formula C8H11NO3; molecular weight 169.18 g/mol) is a spirocyclic compound belonging to the spirohydantoin class, characterized by a bicyclic structure where oxygen and nitrogen are incorporated into a spiro[4.5]decane skeleton . As a core spirohydantoin scaffold, it serves as a structural analogue to clinically investigated aldose reductase inhibitors (ARIs) such as Sorbinil, Imirestat (AL-1576), and Fidarestat, which are recognized for their potent inhibition of the polyol pathway enzyme implicated in diabetic complications [1].

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Why Spirohydantoin Scaffold Selection Cannot Be Arbitrarily Interchanged


Substitution among spirohydantoin aldose reductase inhibitors is not straightforward due to marked, quantifiable differences in both in vitro potency and in vivo efficacy that are exquisitely sensitive to structural modifications. Even within the spirohydantoin class, variations at the spiro junction, halogenation, and stereochemistry lead to orders-of-magnitude differences in IC50 and ED50 values [1]. Furthermore, pharmacokinetic comparisons reveal that the spirohydantoin core confers inherently superior metabolic stability and longer half-lives compared to structurally related spirosuccinimide analogues [2]. These quantifiable variations in potency, stereospecificity, and clearance mandate rigorous, data-driven selection of the precise spirohydantoin scaffold for any given research or development objective.

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Quantitative Differentiation Guide for Scientific Selection vs. Spirohydantoin Analogs


7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Spirohydantoin vs. Spirosuccinimide Core Pharmacokinetic Differentiation

The spirohydantoin core structure (shared by 7-Oxa-9-azaspiro(4.5)decane-8,10-dione) confers quantifiable pharmacokinetic advantages over structurally analogous spirosuccinimide aldose reductase inhibitors, specifically in terms of metabolic clearance and elimination half-life. A comparative pharmacokinetic study in cynomolgus monkeys demonstrated that the clearance (CL) of each spirosuccinimide compound was >5-fold faster than that of its corresponding spirohydantoin analogue, and the elimination half-lives (λ2) of spirohydantoins were significantly longer than those of the spirosuccinimide series [1].

Aldose Reductase Inhibitor Pharmacokinetics Metabolic Stability

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Class-Level In Vivo Potency Advantage Over Carboxylic Acid ARIs

Spirohydantoins, the structural class to which 7-Oxa-9-azaspiro(4.5)decane-8,10-dione belongs, exhibit superior in vivo potency compared to carboxylic acid-type aldose reductase inhibitors. In a streptozotocin-diabetic rat model measuring inhibition of sorbitol formation in sciatic nerve, spirohydantoins as a class were clearly more potent than all known carboxylic acid-type ARIs [1]. This class-level advantage is further supported by cataract prevention studies: at a dose of 10 mg/kg/day, the spirohydantoin AL01576 completely prevented all morphological and biochemical changes in the lenses of naphthalene-fed rats, while the carboxylic acid-type ARI Tolrestat was inactive at the same dose [2].

Aldose Reductase Inhibitor In Vivo Efficacy Diabetic Complications

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Metal-Chelating Antioxidant Activity Linked to Spirohydantoin Core

The spirohydantoin group, which defines the core of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione, is associated with a secondary, quantifiable biochemical property: the inhibition of transition metal-catalyzed ascorbate oxidation. This activity appears to be dependent upon the presence of the spirohydantoin group [1]. This is a functional attribute not present in other major ARI classes like carboxylic acid derivatives, providing a distinct dual-action potential (enzyme inhibition plus antioxidant activity) for the spirohydantoin scaffold.

Antioxidant Metal Chelation Diabetes Complications

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Stereochemistry-Dependent Potency Differentiation Within Spirohydantoins

Within the spirohydantoin class, biological activity is highly stereospecific and associated with the S configuration. This is exemplified by Sorbinil, the S-isomer of a 6-fluoro chromane spirohydantoin derivative, which is 30 times more potent than its R-isomer in vitro (IC50 0.15 μmol/L vs. 4.4 μmol/L) and 100 times more potent in vivo (ED50 0.25 mg/kg po vs. 25 mg/kg po) [1]. This stereospecificity is a critical selection criterion when choosing between chiral spirohydantoin analogues, including 7-Oxa-9-azaspiro(4.5)decane-8,10-dione, for structure-activity relationship (SAR) studies.

Stereospecificity Structure-Activity Relationship Aldose Reductase

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): In Vitro Potency Benchmarks Against Clinically Advanced Spirohydantoin ARIs

To contextualize the potential of the 7-Oxa-9-azaspiro(4.5)decane-8,10-dione scaffold, it is benchmarked against established spirohydantoin aldose reductase inhibitors. Imirestat (AL-1576) exhibits an IC50 of 8.5 nM against rat lens aldose reductase [1]; Fidarestat shows an IC50 of 26 nM against human recombinant aldose reductase [2]; and Sorbinil demonstrates an IC50 of 0.15-1.4 μM depending on assay conditions [3]. These values represent the potency range achievable within the spirohydantoin class and serve as quantitative benchmarks for evaluating the relative inhibitory activity of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione and its derivatives.

Aldose Reductase IC50 Benchmarking

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Physicochemical Properties for Scaffold Selection

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5) possesses defined physicochemical properties that inform its suitability as a core scaffold for further derivatization. The compound has a molecular weight of 169.18 g/mol, a predicted density of 1.27±0.1 g/cm³, and a predicted pKa of 8.12±0.20 . This low molecular weight and moderate predicted lipophilicity distinguish it from larger, more complex spirohydantoin analogues like Fidarestat (MW ~270) and Imirestat (MW ~320), positioning it as a more synthetically accessible and potentially more ligand-efficient starting point for medicinal chemistry optimization.

Physicochemical Properties Drug-likeness Scaffold Selection

7-Oxa-9-azaspiro(4.5)decane-8,10-dione (CAS 90087-41-5): Evidence-Driven Research Applications Based on Spirohydantoin Scaffold Properties


Lead Scaffold for Aldose Reductase Inhibitor (ARI) Discovery Programs

7-Oxa-9-azaspiro(4.5)decane-8,10-dione serves as a core spirohydantoin scaffold for medicinal chemistry campaigns targeting aldose reductase. Its selection is justified by the class-level pharmacokinetic advantage of >5-fold slower clearance and longer half-life compared to spirosuccinimide analogues [1], and the class-level in vivo potency advantage over carboxylic acid ARIs demonstrated in diabetic complication models [2]. Researchers can use this scaffold to build focused libraries for SAR exploration, leveraging its low molecular weight (169.18 g/mol) for efficient optimization .

Investigating Polyol Pathway Inhibition in Diabetic Complication Models

This compound is suitable for in vitro and in vivo studies of the polyol pathway's role in diabetic complications such as neuropathy, nephropathy, and cataractogenesis. The spirohydantoin class has demonstrated clear superiority over carboxylic acid ARIs in preventing naphthalene-induced cataracts in rats (complete prevention at 10 mg/kg/day vs. inactivity of Tolrestat) [2]. As a core scaffold, 7-Oxa-9-azaspiro(4.5)decane-8,10-dione and its derivatives can be benchmarked against established spirohydantoin ARIs like Imirestat (IC50 = 8.5 nM) and Fidarestat (IC50 = 26 nM) [3][4].

Dual-Action Antioxidant and Aldose Reductase Inhibitor Research

The spirohydantoin core is associated with a quantifiable secondary property: inhibition of iron- and copper-catalyzed ascorbate oxidation [5]. This provides a unique mechanistic advantage for studies investigating the intersection of hyperglycemia-driven polyol pathway activation and transition metal-catalyzed oxidative stress in diabetes complications. 7-Oxa-9-azaspiro(4.5)decane-8,10-dione can be used as a foundational scaffold for designing and testing compounds with this dual-action profile.

Chiral Separation and Stereospecificity Studies in ARI Development

Given the established 100-fold difference in in vivo potency between S- and R-isomers of spirohydantoins (Sorbinil ED50: 0.25 mg/kg vs. 25 mg/kg for the R-isomer) [2], 7-Oxa-9-azaspiro(4.5)decane-8,10-dione presents a valuable case study for stereospecificity research. Researchers can use this scaffold to investigate the impact of stereochemistry on aldose reductase binding and in vivo efficacy, with the potential to identify highly potent enantiomers.

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